molecular formula C16H24N4O3 B10943779 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10943779
M. Wt: 320.39 g/mol
InChI Key: QKRPPPVEODGOAI-UHFFFAOYSA-N
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Description

N~1~-(1-BICYCLO[221]HEPT-2-YLETHYL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound with a unique structure that includes a bicyclic heptane ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multiple steps. One common approach is to start with the preparation of the bicyclic heptane derivative, followed by the introduction of the pyrazole ring through a series of condensation and nitration reactions. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions often require the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The bicyclic heptane ring and pyrazole moiety allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)BUTANAMIDE
  • N-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2,4-DINITROBENZAMIDE

Uniqueness

N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to its combination of a bicyclic heptane ring and a nitro-substituted pyrazole ring. This structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(5-methyl-4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C16H24N4O3/c1-10(14-8-12-3-4-13(14)7-12)18-16(21)5-6-19-11(2)15(9-17-19)20(22)23/h9-10,12-14H,3-8H2,1-2H3,(H,18,21)

InChI Key

QKRPPPVEODGOAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC(=O)NC(C)C2CC3CCC2C3)[N+](=O)[O-]

Origin of Product

United States

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